molecular formula C7H7NO2 B167671 n-(4-Hydroxyphenyl)formamide CAS No. 1693-39-6

n-(4-Hydroxyphenyl)formamide

Cat. No. B167671
CAS RN: 1693-39-6
M. Wt: 137.14 g/mol
InChI Key: LHMWHZXZMMLYKI-UHFFFAOYSA-N
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Description

n-(4-Hydroxyphenyl)formamide, also known as 4-hydroxyphenylformamide, is a chemical compound with the molecular formula C7H7NO2 . It is used in various fields of chemistry and biology .


Molecular Structure Analysis

The molecular structure of n-(4-Hydroxyphenyl)formamide consists of a benzene ring attached to a formamide group . The InChI code for this compound is 1S/C7H7NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-5,10H,(H,8,9) and its InChI key is LHMWHZXZMMLYKI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

n-(4-Hydroxyphenyl)formamide is a powder with a melting point of 134-139°C . Its molecular weight is 137.14 .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

  • Scientific Field: Synthetic Organic Chemistry
  • Application Summary: N-formylation reactions, such as those involving n-(4-Hydroxyphenyl)formamide, are significant in synthetic organic chemistry. Formamides exhibit potential applications in the synthesis of pharmaceutical compounds such as fluoroquinolones, substituted aryl imidazoles, 1,2-dihydroquinolines, and nitrogen-bridged heterocycles .
  • Methods of Application: The catalytic activity of prepared zinc oxide nanostructures towards N-formylation reactions were evaluated without any surface modification .
  • Results or Outcomes: The nanostructures exhibited good reaction yield with the prompt recyclability behavior .

Catalyst-Free N-Formylation

  • Scientific Field: Green Chemistry
  • Application Summary: A sustainable approach for N-formylation of aromatic as well as aliphatic amines using sodium borohydride and carbon dioxide gas has been reported . This approach is catalyst-free and does not need pressure or a specialized reaction assembly .
  • Methods of Application: The reductive formylation of CO2 with sodium borohydride generates formoxy borohydride species in situ, as confirmed by 1H and 11B NMR spectroscopy .
  • Results or Outcomes: The in situ formation of formoxy borohydride species is prominent in formamide-based solvents and is critical for the success of the N-formylation reactions .

Biotechnological Production Processes

  • Scientific Field: Biotechnology
  • Application Summary: Formamide, including n-(4-Hydroxyphenyl)formamide, has potential applications in biotechnological production processes . It can be used as an innovative nitrogen source achieved through metabolic engineering .
  • Methods of Application: The utilization of formamide is achieved through metabolic engineering .
  • Results or Outcomes: Formamide supports growth and production in biotechnological processes . It also safeguards cultivation systems against contamination in non-sterile conditions .

Synthesis of Functionalized Monomers

  • Scientific Field: Polymer Chemistry
  • Application Summary: N-(4-Hydroxyphenyl)formamide can be used in the synthesis of functionalized monomers .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Reductive Formylation of CO2

  • Scientific Field: Green Chemistry
  • Application Summary: A sustainable approach for N-formylation of aromatic as well as aliphatic amines using sodium borohydride and carbon dioxide gas has been reported . This approach is catalyst-free and does not need pressure or a specialized reaction assembly .
  • Methods of Application: The reductive formylation of CO2 with sodium borohydride generates formoxy borohydride species in situ, as confirmed by 1H and 11B NMR spectroscopy .
  • Results or Outcomes: The in situ formation of formoxy borohydride species is prominent in formamide-based solvents and is critical for the success of the N-formylation reactions .

Use as a Co-Substrate in Biotechnological Processes

  • Scientific Field: Biotechnology
  • Application Summary: Formamide, including n-(4-Hydroxyphenyl)formamide, can be used as a co-substrate in biotechnological production processes . Its enriched nitrogen content and comparatively limited energy content make it more suitable as a co-substrate .
  • Methods of Application: The utilization of formamide as a co-substrate is achieved through metabolic engineering .
  • Results or Outcomes: Formamide supports growth and production in biotechnological processes . It also safeguards cultivation systems against contamination in non-sterile conditions .

Safety And Hazards

n-(4-Hydroxyphenyl)formamide may cause skin and eye irritation. Inhalation of this material may be irritating to the mucous membranes and upper respiratory tract. It may be harmful if inhaled or swallowed .

properties

IUPAC Name

N-(4-hydroxyphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-5,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMWHZXZMMLYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303433
Record name n-(4-hydroxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(4-Hydroxyphenyl)formamide

CAS RN

1693-39-6
Record name 1693-39-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-hydroxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
YC Cai, YM Dong - Yao xue xue bao= Acta Pharmaceutica Sinica, 1990 - europepmc.org
In order to search for effective antimyocardial ischemic agents, fourteen new 3-[4-[(3-alkylamino-2-hydroxy) propoxy] phenyl (benzyl)]-substituted 4 (3H)-quinazolinones (II) were …
Number of citations: 1 europepmc.org
BC SATEESH, VA SHASTRY, S SHASHIDHAR… - researchgate.net
The kinetics and mechanism of hexacyanoferrate (HCF (III)) oxidation of 4-(3-hydroxy phenyl amino)-4-oxo butanoic acid (4-Oxo acid) in aqueous alkaline medium has been studied at …
Number of citations: 2 www.researchgate.net
H Ritter, H Sommer, W Reineke - Die Makromolekulare Chemie …, 1985 - Wiley Online Library
In recent years much interest has been taken in the synthesis and characterisation of different biologically active macromolecular systems*). Several papers and patents have appeared …
Number of citations: 4 onlinelibrary.wiley.com
Z Chen, J Liang, X Han, J Yin, GA Yu, SH Liu - Dyes and Pigments, 2015 - Elsevier
A series of luminogens containing formamide or fluorenone units, based on fluorene, have been synthesized and characterized by NMR spectroscopy, mass spectrometry and …
Number of citations: 43 www.sciencedirect.com
J Liang, Z Chen, L Xu, J Wang, J Yin, GA Yu… - Journal of Materials …, 2014 - pubs.rsc.org
A series of diisocyano-based dinuclear gold(I) complexes have been synthesized, differing only in the bridge linking the two (identical) arms. All of these complexes have been …
Number of citations: 83 pubs.rsc.org
F Sha, H Alper - ACS Catalysis, 2017 - ACS Publications
This work describes the chemo- and regioselective direct aminocarbonylation of alkynes and aminophenols to form hydroxy-substituted α,β-unsaturated amides in good to excellent …
Number of citations: 57 pubs.acs.org
A Kumar, P Sharma, N Sharma, Y Kumar, D Mahajan - RSC advances, 2021 - pubs.rsc.org
Herein, we report a sustainable approach for N-formylation of aromatic as well as aliphatic amines using sodium borohydride and carbon dioxide gas. The developed approach is …
Number of citations: 8 pubs.rsc.org
ZR Gregg, E Glickert, R Xu, ST Diver - Journal of Organometallic Chemistry, 2021 - Elsevier
New silica gel scavengers containing aromatic isocyanides have been synthesized and evaluated for Ru removal. A thiol-ene click reaction was used to attach the isocyanide precursor …
Number of citations: 1 www.sciencedirect.com
X Han, X Lü, Z Chen, G Yu, J Yin… - Chinese Journal of …, 2015 - Wiley Online Library
A gold(I) complex that exhibited aggregation‐induced emission in acetonitrile‐water mixtures was designed. It showed high selectivity and sensitivity for Hg 2+ in acetonitrile‐H 2 O (1:1, …
Number of citations: 12 onlinelibrary.wiley.com
NTN Mai, N Van Dat, TT Huan… - Vietnam Journal of …, 2021 - Wiley Online Library
A reasonable and chemoselective approach for N‐formylation of various amines with N,N‐dimethylformamide in presence of acetic acid has been improved under irradiation of a …
Number of citations: 0 onlinelibrary.wiley.com

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